2-(4-Fluorobenzoyl)thiazole
Description
2-(4-Fluorobenzoyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorobenzoyl group at the 2-position. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects . The 4-fluorophenyl moiety is known to enhance lipophilicity, metabolic stability, and binding affinity in therapeutic agents, making this compound a candidate for biological applications .
Properties
IUPAC Name |
(4-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEFXOHGIZBYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287859 | |
| Record name | (4-Fluorophenyl)-2-thiazolylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-30-8 | |
| Record name | (4-Fluorophenyl)-2-thiazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)-2-thiazolylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Procedure
Thiosemicarbazides or thioamides react with α-bromo-4-fluorobenzoyl derivatives in refluxing ethanol. For example, 2-bromo-4-fluoroacetophenone and a thioamide precursor undergo cyclization to form the thiazole core. A typical procedure involves:
-
Dissolving the thioamide (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol.
-
Refluxing for 4–5 hours, monitored by TLC for completion.
-
Cooling the mixture to room temperature, followed by precipitation on crushed ice.
-
Filtering and washing the solid with water, then drying under vacuum.
This method yields this compound derivatives with purities confirmed via NMR and mass spectrometry. Modifications, such as conducting reactions at room temperature, reduce energy consumption without compromising yield.
Optimization and Variants
-
Solvent Effects : Ethanol is standard, but DMF or THF may accelerate reaction kinetics.
-
Catalysts : Anhydrous MgCl₂ or Montmorillonite K10 enhances thioamide formation in preliminary steps.
-
Substituent Flexibility : The 4-fluorophenyl group’s electron-withdrawing nature stabilizes intermediates, favoring cyclization.
Nucleophilic Acyl Substitution Method
Nucleophilic acyl substitution directly introduces the 4-fluorobenzoyl group into preformed thiazole rings, offering a modular route.
Synthetic Pathway
-
Substrate Preparation : A thiazole derivative (e.g., 2-mercaptothiazole) is deprotonated using a base (e.g., NaH or Et₃N) in anhydrous THF.
-
Acylation : 4-Fluorobenzoyl chloride (1.1 equivalents) is added dropwise at 0–5°C to minimize side reactions.
-
Workup : The mixture is stirred for 12–24 hours, quenched with ice water, and extracted with ethyl acetate.
This method achieves yields of 65–78%, with purity >95% confirmed by HPLC. The use of Schlenk techniques under inert atmospheres prevents hydrolysis of the acyl chloride.
Critical Parameters
-
Base Selection : Triethylamine outperforms stronger bases (e.g., LDA) by reducing esterification side products.
-
Temperature Control : Reactions below 10°C favor monoacylation over diacylation.
Dains and Krober Thiocyanation Method
This classical method constructs thiazoles via thiocyanation of ketones, followed by cyclization with thioacids.
Procedure Overview
-
Thiocyanation : 4-Fluorobenzoyl chloride reacts with ammonium thiocyanate to form 4-fluorobenzoyl thiocyanate.
-
Cyclization : The thiocyanate intermediate reacts with thioacetic acid in acidic media, yielding this compound after dehydration.
Yields range from 50–60%, with the thiocyanate intermediate’s instability posing a key limitation.
Modern Adaptations
-
Microwave Assistance : Shortens reaction time from 6 hours to 30 minutes, improving yield to 70%.
-
Green Solvents : Ethanol-water mixtures reduce environmental impact without sacrificing efficiency.
Alternative Acylation Routes
Friedel-Crafts Acylation
Electron-rich thiazoles undergo Friedel-Crafts acylation with 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). However, regioselectivity challenges limit utility, with para-substitution dominating (85% selectivity).
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of boronic acid-functionalized thiazoles with 4-fluorobenzoyl halides offers a transition-metal-mediated route. This method achieves yields up to 82% but requires stringent anhydrous conditions.
Comparative Analysis of Preparation Methods
Key : 4-FBz-Cl = 4-fluorobenzoyl chloride
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and fluorobenzoyl group enable regioselective substitutions. Key reactions include:
Thiazole Ring Substitution
-
Electrophilic Aromatic Substitution : The C5 position of the thiazole ring is susceptible to electrophilic attack. For example, nitration occurs at C5 under acidic conditions, producing 5-nitro derivatives .
-
Halogenation : Bromination with N-bromosuccinimide (NBS) selectively substitutes the C4 position of the thiazole ring in the presence of radical initiators .
Fluorobenzoyl Group Substitution
-
Nucleophilic Aromatic Substitution : The para-fluorine atom undergoes substitution with strong nucleophiles (e.g., amines, thiols) under basic conditions. For example:
This reaction is facilitated by the electron-withdrawing effect of the benzoyl group .
Cycloaddition Reactions
2-(4-Fluorobenzoyl)thiazole participates in [4+2] cycloadditions as a diene or dienophile:
Diels-Alder Reactions
-
With nitroalkenes as dienophiles, the thiazole acts as an electron-deficient diene, forming 6-nitro-4,5,6,7-tetrahydrobenzothiazoles. The reaction proceeds via an endo transition state, confirmed by computational studies (DFT) .
| Dienophile | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Nitroethylene | 6-Nitro-4,5,6,7-tetrahydrobenzothiazole | 78 | >20:1 |
| (E)-β-Nitrostyrene | 6-(4-Nitrophenyl) analog | 85 | >20:1 |
Acylation and Alkylation
The benzoyl group undergoes Friedel-Crafts acylation to introduce substituents. For example:
-
Friedel-Crafts Alkylation : Reaction with adamantyl bromides in the presence of AlCl₃ yields adamantyl-substituted derivatives, which show enhanced biological activity .
Oxidation
-
The thiazole ring is oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA. The fluorobenzoyl group remains intact under mild conditions.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering its aromaticity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki-Miyaura Coupling : Boronic acids react with brominated thiazole derivatives to form biaryl compounds. For example:
Complexation with Metals
The sulfur and nitrogen atoms in the thiazole ring coordinate transition metals (e.g., Pd, Fe), forming complexes used in catalysis. For example, Fe(III)-thiazole complexes catalyze oxidative coupling reactions .
Biological Activity and Derivatization
Derivatives of this compound exhibit notable bioactivity:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-(4-Fluorobenzoyl)thiazole serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in targeting infectious diseases and various cancers. For instance, compounds derived from thiazole rings have demonstrated anti-proliferative activity against cancer cells, with some exhibiting IC50 values in the low nanomolar range, indicating potent anticancer properties .
Antimicrobial Activity
Research has highlighted the compound's efficacy against multidrug-resistant bacteria. For example, derivatives of this compound have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to standard treatments like vancomycin . These findings suggest that structural modifications, particularly halophenyl substitutions, enhance antimicrobial potency.
Biological Studies
Enzyme Inhibition
The compound is also utilized in studies focusing on enzyme inhibition. Its ability to interact with biological macromolecules makes it a candidate for exploring mechanisms of action in cellular processes, particularly those related to cancer progression . For example, certain thiazole derivatives have been identified as inhibitors of protein kinases involved in metabolic pathways .
Trypanocidal Activity
In specific studies, this compound derivatives have exhibited trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds synthesized from this scaffold showed IC50 values as low as 0.42 µM, indicating their potential as therapeutic agents for parasitic infections .
Materials Science
Electronic Properties
Beyond its medicinal applications, this compound is being explored for its potential use in developing new materials with unique electronic properties. The incorporation of thiazole rings into polymer matrices may lead to materials with enhanced conductivity and stability .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzoyl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Fluorine substituents improve metabolic stability and binding affinity compared to bulkier halogens like bromine or chlorine . For instance, fluorinated compounds in and showed superior biological activity over brominated analogs.
- Electronic Effects : The electron-withdrawing nature of the 4-fluorobenzoyl group may enhance thiazole’s electrophilic character, influencing reactivity and interaction with biological targets .
- Biological Activity : Fluorinated thiazoles (e.g., compound 9b in ) are associated with enzyme inhibition, while brominated derivatives (e.g., 9c) may exhibit stronger π-π stacking due to larger atomic size .
Pharmacological Comparisons
- Antimicrobial Activity : Compound 4 in demonstrated antimicrobial effects, with chloro and fluoro substituents contributing to target binding . Fluorinated compounds like those in also showed enhanced activity due to fluorine’s electronegativity .
- Anticancer Potential: Thiazole derivatives with fluorophenyl groups (e.g., compound 10c in ) exhibited potent cytotoxicity against cancer cell lines (HepG-2, HCT-116), likely due to improved membrane permeability .
- Toxicity Profile: Unlike nitro-substituted thiazoles (–13), fluorinated analogs are less carcinogenic, highlighting fluorine’s favorable safety profile .
Biological Activity
2-(4-Fluorobenzoyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological effects, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In a study involving various thiazole derivatives, it was found that they effectively reduced inflammation with minimal side effects in vivo .
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| This compound | TBD (To Be Determined) |
| Other Thiazole Derivatives | 5-10 |
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study synthesized several thiazole compounds and tested them against various bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
3. Anticancer Activity
The anticancer potential of thiazoles has been widely studied, particularly their ability to inhibit cell proliferation in cancer cell lines. A related compound demonstrated significant cytotoxicity against prostate cancer and melanoma cells through mechanisms involving tubulin polymerization inhibition .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer | TBD |
| Melanoma | TBD |
Case Study 1: Anti-inflammatory Effects
A patent described the efficacy of various thiazole compounds in treating inflammatory diseases. The study highlighted that these compounds could significantly reduce symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Study 2: Anticancer Mechanism
In a detailed study on thiazole derivatives, it was shown that they induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism involved the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
